3,4-Dibromosulfolane

Catalog No.
S704484
CAS No.
15091-30-2
M.F
C4H6Br2O2S
M. Wt
277.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibromosulfolane

CAS Number

15091-30-2

Product Name

3,4-Dibromosulfolane

IUPAC Name

3,4-dibromothiolane 1,1-dioxide

Molecular Formula

C4H6Br2O2S

Molecular Weight

277.96 g/mol

InChI

InChI=1S/C4H6Br2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2

InChI Key

CGWKQCYAMPDEGC-UHFFFAOYSA-N

SMILES

C1C(C(CS1(=O)=O)Br)Br

Canonical SMILES

C1C(C(CS1(=O)=O)Br)Br

3,4-Dibromosulfolane is an organosulfur compound characterized by the presence of two bromine atoms attached to a sulfolane structure. Its chemical formula is C₄H₆Br₂O₂S, with a molecular weight of approximately 241.97 g/mol. The compound is notable for its unique structural features, including a five-membered ring containing a sulfur atom and the sulfone functional group. This configuration imparts distinctive chemical properties, making it a useful intermediate in organic synthesis.

3,4-Dibromosulfolane exhibits reactivity primarily due to the presence of bromine atoms, which can participate in various nucleophilic substitution reactions. One significant reaction involves its interaction with amines, resulting in the formation of 3,4-diaminosulfolane or 4-amino-2-sulfolene derivatives. This transformation highlights its utility as a precursor in the synthesis of more complex molecules .

Additionally, it has been utilized in S,N-tandem heterocyclizations, demonstrating its versatility in forming tetrahydrothienothiazinopurines through specific reaction pathways .

The synthesis of 3,4-dibromosulfolane typically involves the bromination of sulfolene. This process can be performed under controlled conditions to ensure selective bromination at the 3 and 4 positions of the sulfolene molecule. A common method includes dissolving sulfolene in a suitable solvent and adding bromine under an inert atmosphere to facilitate the reaction .

General Steps for Synthesis:

  • Preparation: Dissolve sulfolene in an appropriate solvent.
  • Bromination: Slowly add bromine while maintaining low temperatures.
  • Isolation: Purify the resulting product through recrystallization or chromatography.

3,4-Dibromosulfolane serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to introduce sulfone functional groups into organic molecules enhances its utility in creating diverse chemical entities. Additionally, it may be explored for use in materials science due to its unique structural properties.

Research on the interaction studies involving 3,4-dibromosulfolane primarily focuses on its reactivity with nucleophiles such as amines. These studies reveal insights into how this compound can serve as a building block for more complex organic structures . Further investigations are needed to explore its interactions with various biological targets and its potential implications in medicinal chemistry.

Several compounds share structural similarities with 3,4-dibromosulfolane. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
SulfolaneFive-membered ring with sulfurSolvent properties; used in extraction
3-BromosulfolaneSingle bromine substitutionLess reactive than dibrominated variant
4-BromosulfolaneSingle bromine substitutionPotentially different reactivity patterns
3,4-DichlorosulfolaneChlorine instead of bromineDifferent reactivity; potential applications in different domains

Uniqueness of 3,4-Dibromosulfolane: The presence of two bromine atoms distinguishes 3,4-dibromosulfolane from other similar compounds, enhancing its reactivity and making it a valuable intermediate for synthesizing various derivatives.

XLogP3

1

Other CAS

15091-30-2

General Manufacturing Information

Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide: INACTIVE

Dates

Modify: 2023-08-15

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